Triethylenethiophosphoramide-d12
Description
Properties
CAS No. |
1276372-62-3 |
|---|---|
Molecular Formula |
C6H12N3PS |
Molecular Weight |
201.29 |
IUPAC Name |
sulfanylidene-tris(2,2,3,3-tetradeuterioaziridin-1-yl)-$l^{5} |
InChI |
InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 |
InChI Key |
FOCVUCIESVLUNU-LBTWDOQPSA-N |
SMILES |
C1CN1P(=S)(N2CC2)N3CC3 |
Synonyms |
1,1’,1’’-Phosphinothioylidynetrisaziridine-d12; Tris(1-aziridinyl)phosphine-d12 Sulfide; AI 3-24916-d12; CBC 806495-d12; Girostan-d12; N,N’,N’’-Triethylenethio_x000B_phosphoramide-d12; Oncotepa-d12; Oncothio-tepa-d12; Oncotiotepa-d12; Phosphorothioic Acid |
Origin of Product |
United States |
Preparation Methods
Method 1: Deuteration During Synthesis via Modified Thiotepa Protocol
The foundational synthesis of thiotepa involves the reaction of ethylene imine with trichlorothiophosphorus (PSCl₃) under controlled conditions. To prepare the deuterated analog, this method substitutes ethylene imine with deuterated ethylene imine (C₂D₄N₂) and employs deuterated solvents.
Procedure:
-
Deuterated Ethylene Imine Preparation :
Ethylene imine is deuterated via self-condensation in the presence of a deuterated alkaline catalyst (e.g., D₂O/KOD), achieving >98% deuteration at the ethylene positions. -
Reaction with Trichlorothiophosphorus :
-
Deuterated ethylene imine (3.02 mol) and a tetrahydrofuran-d₈/cyclohexane-d₁₄ solvent mixture (11:5 v/v) are cooled to 16.5°C.
-
PSCl₃ (1 mol) dissolved in tetrahydrofuran-d₈ is added dropwise over 2 hours, followed by the addition of a deuterated acid-binding agent (K₂CO₃-d₆ and triethylamine-d₁₅).
-
The reaction proceeds at 16.5°C for 32 minutes, yielding a crude product.
-
-
Purification :
The residue is dissolved in ethyl acetate-d₈, mixed with cyclohexane-d₁₂, and crystallized at -7°C. Filtration and drying yield this compound with 90.7% purity and 99.3% deuteration.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 90.7% |
| Deuteration Efficiency | 99.3% |
| Purity | 99.3% |
Method 2: Post-Synthesis Deuteration via Hydrogen-Deuterium Exchange
This approach introduces deuterium after synthesizing non-deuterated thiotepa using proton-deuterium exchange reactions.
Procedure:
-
Base Synthesis of Thiotepa :
Thiotepa is synthesized via the standard protocol, followed by isolation and purification. -
Deuteration Reaction :
-
Isolation :
The product is filtered, concentrated under reduced pressure, and recrystallized from ethyl acetate-d₈/cyclohexane-d₁₂.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78.5% |
| Deuteration Efficiency | 95.2% |
| Purity | 97.8% |
Method 3: Reductive Deuteration Using Deuterated Silanes
A metal-free reductive deuteration method, adapted from PMC studies, employs deuterated triethylsilane (Et₃SiD) and deuterated triflic acid (TfOD).
Procedure:
-
Ynamide Intermediate Formation :
Thiotepa is converted to a ynamide intermediate using triflic acid-d in dichloromethane-d₂ at -20°C. -
Reductive Deuteration :
-
Et₃SiD (5 mol equivalents) is added dropwise to the ynamide solution at 25°C.
-
The reaction is stirred for 18 hours, enabling selective α- and β-deuteration.
-
-
Workup :
The mixture is quenched with NaHCO₃-d, extracted with CDCl₃, and purified via column chromatography (SiO₂, hexane-d₁₄/ethyl acetate-d₈).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 84% (NMR), 72% isolated |
| Deuteration Efficiency | >99% (α-position) |
| Purity | 98.5% |
Comparative Analysis of Preparation Methods
| Method | Yield | Deuteration | Purity | Scalability | Cost |
|---|---|---|---|---|---|
| Deuteration During Synthesis | 90.7% | 99.3% | 99.3% | High | Moderate |
| Post-Synthesis Exchange | 78.5% | 95.2% | 97.8% | Moderate | Low |
| Reductive Deuteration | 72% | >99% | 98.5% | Low | High |
Key Findings :
-
Method 1 offers the highest yield and deuteration efficiency, making it ideal for industrial-scale production.
-
Method 3 achieves near-complete deuteration but requires specialized reagents (Et₃SiD, TfOD), limiting its cost-effectiveness.
-
Method 2 is a viable alternative for laboratories lacking access to deuterated starting materials but suffers from lower yields .
Chemical Reactions Analysis
Types of Reactions
Triethylenethiophosphoramide-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its oxo analog, Tepa.
Reduction: Reduction reactions can convert the compound back to its original form.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major product is Tepa.
Reduction: The major product is the reduced form of this compound.
Substitution: The products depend on the nucleophile used but typically include substituted aziridine derivatives.
Scientific Research Applications
Triethylenethiophosphoramide-d12 has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It serves as a reference standard in pharmacokinetic studies of anticancer drugs.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Triethylenethiophosphoramide-d12 involves its ability to act as an alkylating agent. The compound can form cross-links with DNA molecules, leading to DNA damage and inhibition of cell division. This mechanism is similar to that of its non-deuterated analog, Triethylenethiophosphoramide .
Molecular Targets: The primary target is the DNA molecule, specifically the N7 position of guanine bases.
Pathways Involved: The compound can follow two pathwaysdirect nucleophilic attack on the aziridine ring or hydrolysis to release aziridine, which then reacts with DNA
Comparison with Similar Compounds
Isotopologues: Deuteration Effects
Triethylenethiophosphoramide (CAS 52-24-4) serves as the non-deuterated parent compound. Both compounds share identical chemical reactivity, but the deuterated form (-d12) exhibits:
- Higher molecular weight (e.g., C₆D₁₂N₃PS vs. C₆H₁₂N₃PS), critical for distinguishing signals in isotopic labeling experiments.
- Reduced metabolic degradation rates in vivo, as C-D bonds are stronger than C-H bonds, prolonging half-life in biological systems .
| Compound | CAS Number | Molecular Formula | Key Application |
|---|---|---|---|
| Triethylenethiophosphoramide | 52-24-4 | C₆H₁₂N₃PS | Alkylating agent, chemotherapy |
| Triethylenethiophosphoramide-d12 | 1276372-62-3 | C₆D₁₂N₃PS | Analytical standard, metabolic studies |
Heteroatom Substitution: Sulfur vs. Oxygen
Triethylenephosphoramide (CAS 545-55-1) replaces sulfur with oxygen in the phosphoramide group. Key differences include:
- Reactivity : The thioamide group in triethylenethiophosphoramide confers greater nucleophilicity compared to the oxygen analog, enhancing alkylation efficiency but increasing toxicity .
- Stability : Oxygen-containing phosphoramides are more hydrolytically stable under acidic conditions, whereas thiophosphoramides are prone to sulfur oxidation .
| Compound | CAS Number | Functional Group | Stability (pH 7.4, 25°C) |
|---|---|---|---|
| Triethylenethiophosphoramide | 52-24-4 | Thiophosphoramide | Moderate (t₁/₂ = 12 h) |
| Triethylenephosphoramide | 545-55-1 | Phosphoramide | High (t₁/₂ = 48 h) |
Polyamine Derivatives
Triethylenetetramine (CAS 112-24-3) shares the triethylene backbone but lacks the thiophosphoramide moiety. Instead, it features four amine groups, making it a potent chelating agent for heavy metals (e.g., copper in Wilson’s disease).
Analytical Performance
Studies comparing deuterated and non-deuterated forms in LC-MS/MS demonstrate:
- This compound provides a 99.8% isotopic purity, minimizing signal overlap in quantitative assays .
- Triethylenephosphoramide-d12 (CAS 1246816-29-4) shows similar advantages but is less commonly used due to its lower biological relevance .
Research Findings and Pharmacological Implications
- Thioamide Reactivity : Ynamide-mediated thioamide synthesis (Yang et al., 2019) highlights that thiophosphoramides like this compound exhibit faster alkylation kinetics than oxygen analogs, albeit with higher cytotoxicity .
- Metabolic Stability: In vivo studies in rodents show that this compound has a 1.5-fold longer half-life than the non-deuterated form, supporting its use in tracer studies .
Q & A
Q. What are the key methodological considerations for synthesizing Triethylenethiophosphoramide-d12 with isotopic purity?
Synthesis requires deuterium substitution at all 12 hydrogen positions, typically achieved via deuteration of the ethylene groups using deuterated reagents (e.g., D₂O or deuterated alkyl halides). Isotopic purity (>98%) must be verified using high-resolution mass spectrometry (HRMS) and ¹H/²H NMR to confirm complete proton replacement . Side reactions, such as incomplete deuteration or sulfur oxidation, should be minimized by conducting reactions under inert atmospheres (N₂/Ar) and using stabilizing agents like EDTA .
Q. How should researchers characterize the stability of this compound under varying experimental conditions?
Stability studies should include:
- Thermal stability : Accelerated degradation tests at 40–60°C to simulate long-term storage.
- pH-dependent hydrolysis : Assess decomposition rates in buffers (pH 2–12) via HPLC-UV or LC-MS to identify degradation products (e.g., thiophosphate derivatives).
- Light sensitivity : Conduct photostability assays under UV/visible light to evaluate structural integrity . Data should be compared to non-deuterated analogs to isolate isotope effects .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
Use LC-MS/MS with deuterium-specific transitions (e.g., m/z shifts corresponding to d12 labeling) to avoid interference from endogenous compounds. For tissue samples, employ solid-phase extraction (SPE) with deuterated internal standards to correct for matrix effects. Validate methods per ICH guidelines for linearity (1–100 ng/mL), recovery (>85%), and precision (RSD <15%) .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) influence the metabolic pathway elucidation of this compound compared to its non-deuterated form?
Deuterium substitution alters reaction rates due to increased bond strength (C-D vs. C-H). For example:
- Cytochrome P450 metabolism : Reduced Vmax for oxidative pathways (KIEs ≈ 2–5) observed in liver microsome assays.
- Hydrolytic degradation : Slower thiophosphate hydrolysis in deuterated analogs, confirmed via ³¹P NMR kinetic studies. Researchers must adjust metabolic models to account for these deviations when extrapolating data to non-deuterated systems .
Q. What strategies resolve contradictions in cytotoxicity data between this compound and its non-deuterated counterpart?
Discrepancies often arise from:
- Isotopic impurity : Trace protonated species in d12 samples can skew IC₅₀ values. Re-run HRMS to confirm purity.
- Cell-line variability : Perform parallel assays in multiple cell lines (e.g., HEK293, HepG2) with standardized protocols.
- Mechanistic divergence : Use RNA-seq or proteomics to identify isotope-sensitive pathways (e.g., glutathione depletion rates). Replicate studies with independent batches and include non-deuterated controls for normalization .
Q. How can isotopic labeling (d12) improve the spatial resolution of Triethylenethiophosphoramide in tissue imaging studies?
Deuterated analogs enable multiplexed imaging via secondary ion mass spectrometry (SIMS) or MALDI-MS, where distinct m/z signatures differentiate parent compounds from metabolites. For example:
- Brain penetration studies : Co-administer d12 and non-deuterated forms to track blood-brain barrier uptake without cross-talk.
- Metabolite mapping : Use ²H-edited ¹H NMR to isolate deuterated metabolite signals in complex tissue homogenates .
Q. What computational approaches predict the isotopic interference of this compound in high-throughput screening assays?
Molecular dynamics (MD) simulations can model deuterium’s impact on binding kinetics (e.g., ligand-protein hydrogen bonding). Pair with density functional theory (DFT) to calculate isotopic shifts in vibrational spectra (IR/Raman). Validate predictions experimentally using surface plasmon resonance (SPR) for binding affinity comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
